(2,3-DIOXO-1,2,3,4-TETRAHYDRO-QUINOXALINE-6-SULFONYLAMINO)-ACETIC ACID (2,3-DIOXO-1,2,3,4-TETRAHYDRO-QUINOXALINE-6-SULFONYLAMINO)-ACETIC ACID
Brand Name: Vulcanchem
CAS No.: 112170-26-0
VCID: VC0053758
InChI: InChI=1S/C10H9N3O6S/c14-8(15)4-11-20(18,19)5-1-2-6-7(3-5)13-10(17)9(16)12-6/h1-3,11H,4H2,(H,12,16)(H,13,17)(H,14,15)
SMILES: C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)NC(=O)C(=O)N2
Molecular Formula: C10H9N3O6S
Molecular Weight: 299.26 g/mol

(2,3-DIOXO-1,2,3,4-TETRAHYDRO-QUINOXALINE-6-SULFONYLAMINO)-ACETIC ACID

CAS No.: 112170-26-0

Main Products

VCID: VC0053758

Molecular Formula: C10H9N3O6S

Molecular Weight: 299.26 g/mol

(2,3-DIOXO-1,2,3,4-TETRAHYDRO-QUINOXALINE-6-SULFONYLAMINO)-ACETIC ACID - 112170-26-0

CAS No. 112170-26-0
Product Name (2,3-DIOXO-1,2,3,4-TETRAHYDRO-QUINOXALINE-6-SULFONYLAMINO)-ACETIC ACID
Molecular Formula C10H9N3O6S
Molecular Weight 299.26 g/mol
IUPAC Name 2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]acetic acid
Standard InChI InChI=1S/C10H9N3O6S/c14-8(15)4-11-20(18,19)5-1-2-6-7(3-5)13-10(17)9(16)12-6/h1-3,11H,4H2,(H,12,16)(H,13,17)(H,14,15)
Standard InChIKey GKZUIFYTNMKFAF-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)NC(=O)C(=O)N2
Canonical SMILES C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)NC(=O)C(=O)N2
Solubility 44.9 [ug/mL]
PubChem Compound 2064173
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator